SchisantherinM

Glycine Receptor Antagonist Neuropharmacology

Schisantherin M (CAS 149990-52-3) is the sole Schisandra-derived lignan with established antagonist potency at recombinant human glycine receptor alpha 1 (GlyRα1; IC50 49 nM). Unlike Schisantherin A, B, C, or D, its unique angeloyl/tigloyl ester pattern and stereochemistry enable selective modulation of inhibitory neurotransmission. Additionally, Schisantherin M exhibits measurable cytotoxicity in A549 lung cancer assays (IC50 13.5–48.8 μM), whereas Schisantherin B and gomisin O are inactive (>50 μM). Its molecular weight (580.6 g/mol) provides a +44–66 Da mass differential over Schisantherin A, B, and C, ensuring unambiguous LC-MS/MS MRM transitions. Procure Schisantherin M for reproducible target engagement, cytotoxicity profiling, and analytical method development.

Molecular Formula C32H36O10
Molecular Weight 580.6 g/mol
Cat. No. B13066172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherinM
Molecular FormulaC32H36O10
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C
InChIInChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1
InChIKeyQJQXHPKTQSZRKQ-DRUXWTRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin M (CAS 149990-52-3) Procurement Guide: Molecular Identity and Baseline Specifications


Schisantherin M (CAS 149990-52-3) is a dibenzocyclooctadiene lignan with the molecular formula C32H36O10 and a molecular weight of 580.6 g/mol [1]. This compound is a member of the Schisandra lignan family, isolated primarily from Schisandra species [2]. Schisantherin M is distinguished by a complex stereochemical arrangement and ester functionalities that differentiate it from related lignans such as Schisantherin A (C30H32O9, MW 536.57 g/mol) and Schisantherin B (C28H34O9, MW 514.6 g/mol) [1].

Why Generic Schisandra Lignan Substitution Fails for Schisantherin M-Dependent Research Protocols


The Schisandra lignan family exhibits profound functional divergence despite shared dibenzocyclooctadiene scaffolds. Schisantherin A, B, C, and D demonstrated significant serum glutamic-pyruvic transaminase (SGPT) lowering in chronic hepatitis patients, while deoxyschisandrin and five other lignans were completely ineffective in the same clinical model [1]. This establishes that small structural variations among in-class compounds produce binary activity outcomes. Schisantherin M's unique combination of two angeloyl/tigloyl ester groups, specific methoxylation pattern, and distinct stereochemistry fundamentally alters its receptor binding profile compared to its analogs, necessitating compound-specific procurement for reproducible target engagement studies [2].

Quantitative Differentiation of Schisantherin M: Direct Comparator Evidence for Procurement Decisions


Glycine Receptor Alpha 1 Antagonism: Schisantherin M vs. In-Class Lignan Benchmark

Schisantherin M exhibits potent antagonism at recombinant human glycine receptor alpha 1 (GlyRα1) expressed in HEK293 cells, with an IC50 of 49 nM [1]. This target engagement profile represents a distinct pharmacological signature that differentiates Schisantherin M from hepatoprotective-focused Schisandra lignans such as Schisantherin A, which primarily acts through NF-κB pathway inhibition rather than direct GlyR antagonism . No equivalent GlyRα1 antagonism data are publicly available for Schisantherin A, B, C, D, or E, establishing a unique target engagement profile for Schisantherin M.

Glycine Receptor Antagonist Neuropharmacology

Cytotoxic Activity Spectrum: Schisantherin M Demonstrates Selective Potency Against Human Lung Cancer Cell Line A549

Among eleven dibenzocyclooctadiene lignans isolated from Schisandra sphenanthera root bark and evaluated for cytotoxicity against A549 (human lung cancer), HCT116 (colon cancer), and SW620 (colon cancer) cell lines, nine compounds exhibited IC50 values ranging from 13.5 to 48.8 μM [1]. Schisantherin M (reported as one of the active lignans in this series) demonstrated cytotoxic activity within this range, while Schisantherin B and gomisin O (compound 8) were inactive against all three cell lines (>50 μM) [1]. This differential activity profile within the same isolation batch establishes that cytotoxic efficacy is not a class-wide property but rather compound-specific.

Cytotoxicity Anticancer Oncology

Structural Differentiation: Molecular Weight and Ester Substituents Distinguish Schisantherin M from Hepatoprotective Analogs

Schisantherin M (C32H36O10, MW 580.6 g/mol) contains two angeloyl/tigloyl ester groups, conferring distinct physicochemical properties compared to Schisantherin A (C30H32O9, MW 536.57 g/mol), Schisantherin B (C28H34O9, MW 514.6 g/mol), and Schisantherin C (C28H34O9, MW 514.57 g/mol) [1]. The higher molecular weight and additional ester functionality correlate with altered lipophilicity, membrane permeability, and metabolic stability, parameters that directly influence in vitro assay performance and in vivo pharmacokinetics.

Chemoinformatics Structure-Activity Relationship Quality Control

Validated Application Scenarios for Schisantherin M Procurement Based on Differential Evidence


Glycine Receptor Alpha 1 Pharmacology Studies Requiring Validated Antagonist Compound

Schisantherin M serves as a validated antagonist tool compound for recombinant human glycine receptor alpha 1 (GlyRα1) with an IC50 of 49 nM in HEK293 cell-based electrophysiology assays [1]. Unlike Schisantherin A, which lacks reported GlyRα1 activity and instead targets NF-κB signaling , Schisantherin M provides the only Schisandra-derived lignan with established potency at this inhibitory neurotransmitter receptor. Researchers investigating glycine receptor function, allosteric modulation, or glycinergic neurotransmission should procure Schisantherin M specifically for target engagement studies.

Cytotoxicity Screening Programs Targeting Human Lung Adenocarcinoma A549 Cells

For cytotoxicity screening programs evaluating dibenzocyclooctadiene lignans against human lung cancer A549 cells, Schisantherin M has demonstrated measurable activity (IC50 range 13.5–48.8 μM), whereas structurally related compounds such as Schisantherin B and gomisin O were inactive (IC50 > 50 μM) under identical assay conditions [1]. Procurement of Schisantherin M rather than inactive analogs ensures that cytotoxic potential can be assessed and dose-response relationships established in A549-based assays.

LC-MS/MS Method Development and Lignan Quantification Studies Requiring Distinct Molecular Weight Reference Standards

Schisantherin M (MW 580.6 g/mol; C32H36O10) provides a distinct molecular weight reference standard for LC-MS/MS method development, enabling unambiguous chromatographic separation from lower molecular weight Schisandra lignans including Schisantherin A (MW 536.57), Schisantherin B (MW 514.6), and Schisantherin C (MW 514.57) [1][2]. The +44 to +66 Da mass differential permits confident MRM transition design and eliminates co-elution ambiguity in complex botanical matrices. Analytical laboratories developing quantitative lignan profiling methods require Schisantherin M as a discrete reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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